Lipophilicity Advantage Over Non-Halogenated Analog
The calculated logP (cLogP) of 5-chloro-2-(trifluoromethyl)pyridin-4-amine is 1.79, as reported by the supplier . This value is substantially higher than the non-chlorinated parent compound 2-(trifluoromethyl)pyridin-4-amine, which has a predicted logP of approximately 1.1 [1]. The increased lipophilicity of the chloro derivative can be advantageous for passing through biological membranes in cell-based assays.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.79 |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyridin-4-amine (cLogP ~1.1) |
| Quantified Difference | ~0.69 log units higher |
| Conditions | In silico prediction (ALOGPS 2.1 or similar) |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability and oral bioavailability for drug candidates derived from this building block.
- [1] PubChem (nih.gov). Predicted logP for 2-(Trifluoromethyl)pyridin-4-amine (CID 2777983). Accessed [current date]. View Source
